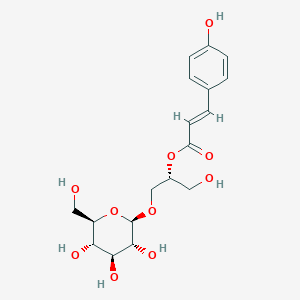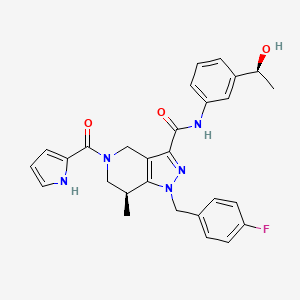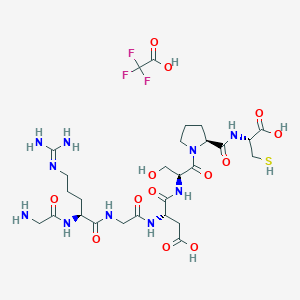
Grgdspc (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRGDSPC (TFA) is a thiolated cell adhesion peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. The peptide sequence is often used in various scientific research applications due to its ability to promote cell adhesion and interaction with extracellular matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
GRGDSPC (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The thiol group on the cysteine residue is protected during synthesis and deprotected at the final stage. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
Industrial production of GRGDSPC (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The peptide is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
GRGDSPC (TFA) undergoes various chemical reactions, including:
Thiol-Acrylate Reaction: The thiol group on the cysteine residue reacts with acrylate groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Acrylate Reaction: Typically conducted in phosphate-buffered saline (PBS) at pH 7.8.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to induce disulfide bond formation.
Major Products Formed
Thiol-Acrylate Reaction: The major product is a thioether-linked conjugate.
Oxidation: The major product is a disulfide-linked dimer of the peptide.
Scientific Research Applications
GRGDSPC (TFA) has a wide range of applications in scientific research:
Mechanism of Action
GRGDSPC (TFA) exerts its effects primarily through interaction with integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) motif within the peptide sequence binds to integrins, facilitating cell adhesion and signaling pathways that promote cell survival, proliferation, and migration . The thiol group on the cysteine residue allows for covalent attachment to various substrates, enhancing the peptide’s utility in biomaterial applications .
Comparison with Similar Compounds
Similar Compounds
RGD: A shorter peptide that contains only the RGD motif, used primarily for integrin binding studies.
Uniqueness
GRGDSPC (TFA) is unique due to the presence of the cysteine residue, which provides a thiol group for covalent attachment to various substrates. This feature enhances its utility in creating stable, bioactive conjugates for a wide range of applications .
properties
Molecular Formula |
C27H43F3N10O13S |
|---|---|
Molecular Weight |
804.8 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H42N10O11S.C2HF3O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;3-2(4,5)1(6)7/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);(H,6,7)/t12-,13-,14-,15-,16-;/m0./s1 |
InChI Key |
JLXWPECCGJGSMS-MHXJNQAMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



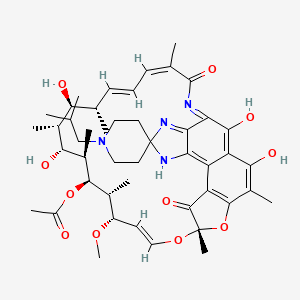

![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)

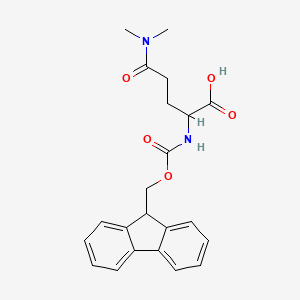
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
